molecular formula C29H31N5O5S2 B11626613 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626613
M. Wt: 593.7 g/mol
InChI Key: LNTKEXXGXNULET-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective inhibitor of Phosphoinositide 3-Kinase alpha (PI3Kα) . This compound exerts its effects by targeting the ATP-binding pocket of the PI3Kα isoform , thereby inhibiting the production of the lipid second messenger PIP3 and subsequent suppression of the crucial AKT/mTOR signaling pathway. The selective inhibition of PI3Kα makes this compound an invaluable pharmacological tool for researchers dissecting the distinct roles of the class I PI3K isoforms in cellular processes. Its primary research applications are in the field of oncology, where it is used to investigate PI3K-driven cancer cell proliferation, survival, and metabolism . Treatment with this inhibitor induces G1 cell cycle arrest and promotes apoptosis in susceptible cancer cell lines, providing critical insights for the development of targeted cancer therapeutics, particularly in tumors with PIK3CA mutations or amplifications. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H31N5O5S2

Molecular Weight

593.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O5S2/c1-19-5-3-8-33-25(19)30-26(21(27(33)35)16-24-28(36)34(29(40)41-24)9-4-14-37-2)32-12-10-31(11-13-32)17-20-6-7-22-23(15-20)39-18-38-22/h3,5-8,15-16H,4,9-14,17-18H2,1-2H3/b24-16-

InChI Key

LNTKEXXGXNULET-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Synthesis

The pyrido[1,2-a]pyrimidin-4-one core is typically constructed via transition metal-catalyzed cyclization. A CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in dimethylformamide (DMF) at 130°C achieves high yields (70–90%) with broad substrate tolerance . For the target compound, 2-chloro-9-methylpyridine reacts with (Z)-3-amino-3-(methoxypropyl)acrylate ester under these conditions to yield the 9-methyl-substituted core. Key advantages include operational simplicity and scalability, as demonstrated in gram-scale preparations .

Optimization Notes :

  • Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize CuI intermediates.

  • Temperature : 130°C ensures sufficient energy for both C–N coupling and cyclization steps.

  • Catalyst Load : 10 mol% CuI balances cost and reactivity .

Thiazolidinone Moiety Construction

The thiazolidin-4-one ring is synthesized via a condensation reaction between thiourea derivatives and α,β-unsaturated carbonyl compounds. For the Z-configuration exo-methylene group, a stereoselective approach is critical.

Stereoselective Synthesis :

  • React 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one with paraformaldehyde in acetic acid to generate the α,β-unsaturated intermediate.

  • Perform a Knoevenagel condensation with the pyrido-pyrimidinone-piperazine intermediate using piperidine as a catalyst in ethanol at 60°C.

Conditions :

  • Catalyst : 5 mol% piperidine.

  • Reaction Time : 12 hours.

  • Yield : 55–60%.

Final Coupling and Characterization

The exo-methylene thiazolidinone is coupled to the pyrido-pyrimidinone-piperazine intermediate via a Heck-type reaction using Pd(OAc)2 as a catalyst.

Procedure :

  • Combine intermediates (1.0 equiv each), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (2.0 equiv) in DMF.

  • Heat at 100°C under N2 for 24 hours .

Characterization Data :

  • 1H NMR (CDCl3): δ 8.95 (d, J = 6.5 Hz, 1H, pyrido-H), 7.70 (t, J = 7.4 Hz, 1H, pyrido-H), 4.53 (t, J = 6.6 Hz, 2H, N-CH2), 3.26 (t, J = 6.6 Hz, 2H, CH2), 2.21 (s, 3H, CH3) .

  • IR (KBr): 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 vs. N3 of the pyrido-pyrimidinone are minimized using bulky bases (e.g., K2CO3) and polar aprotic solvents .

  • Z-Configuration Retention : Low-temperature Knoevenagel condensation (60°C) prevents isomerization.

  • Purification : Silica gel chromatography with CHCl3:MeOH (9:1) removes unreacted intermediates .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
CuI-catalyzed cyclization 8598Scalable, broad substrate scope
Piperazine alkylation 7095High regioselectivity
Knoevenagel condensation5890Stereoselective

Industrial-Scale Considerations

  • Cost Efficiency : CuI and Pd(OAc)2 are cost-prohibitive for large-scale use; alternatives like FeCl3 or Ni catalysts are under investigation .

  • Solvent Recovery : DMF and xylene are recycled via distillation to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • The 1,3-benzodioxol-5-ylmethyl group enhances metabolic stability compared to benzyl substituents, as observed in analogues with longer plasma half-lives .
  • The 3-methoxypropyl chain on the thiazolidinone improves solubility (logP = 2.1 vs. 2.9 for 2-methoxyethyl) but reduces antimicrobial potency, likely due to steric hindrance .
  • The Z-configuration in the thiazolidinone moiety is essential for π-stacking interactions, as E-isomers show 50% lower binding affinity in docking studies .

Pharmacological and Computational Comparisons

  • CNS Activity : Benzodioxole-containing compounds exhibit higher blood-brain barrier permeability (predicted QSAR values: 0.89 vs. 0.72 for benzyl derivatives) .
  • Electronic Properties : DFT calculations reveal that the target compound’s HOMO-LUMO gap (4.1 eV) is narrower than benzyl-substituted analogues (4.7 eV), indicating higher reactivity .

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine ring : Known for its role in various biological activities.
  • Benzodioxole moiety : Associated with diverse pharmacological effects.
  • Thiazolidine derivative : Implicated in anti-inflammatory and anticancer properties.

Molecular Formula : C27H29N5O5S
Molecular Weight : 525.62 g/mol

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, potentially beneficial for neurodegenerative diseases. The compound appears to mitigate oxidative stress in neuronal cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : The presence of the benzodioxole structure is thought to enhance antioxidant activity.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. It exhibited a dose-dependent inhibition of bacterial growth, particularly effective against Staphylococcus aureus.

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise optimization. Key steps include:

  • Coupling reactions between the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone derivatives under reflux conditions with solvents like dimethylformamide (DMF) or ethanol .
  • Catalyst use (e.g., palladium or acid catalysts) to enhance yields in cyclization or substitution steps .
  • Purification via high-performance liquid chromatography (HPLC) to isolate the final product .
  • Stereochemical control during the formation of the (Z)-configured thiazolidin-5-ylidene moiety, achieved by controlling reaction temperature and solvent polarity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for related benzodioxole-piperazine hybrids (e.g., unit cell parameters: a = 9.72 Å, b = 10.45 Å, c = 14.32 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, particularly for the methoxypropyl and benzodioxole groups.
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., C₂₇H₂₈N₄O₄S₂ requires m/z 544.15) .
  • HPLC with UV/Vis detection ensures >95% purity by monitoring thioxo-thiazolidinone absorbance at 280–320 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in substituents or assay conditions. Methodological approaches include:

  • Comparative analysis of structural analogs (e.g., replacing the 3-methoxypropyl group with allyl or benzyl alters antimicrobial IC₅₀ values by 10–100 μM) .
  • Standardized bioassays (e.g., using identical cell lines or enzyme isoforms) to minimize variability .
  • Computational docking to assess binding affinity differences caused by minor structural changes (e.g., piperazine ring substitution impacts target pocket interactions) .

Advanced: What strategies optimize reaction yields and scalability?

  • Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature) for thiazolidinone ring formation .
  • Microwave-assisted synthesis reduces reaction time for coupling steps (e.g., from 12 hours to 2 hours) .
  • In-line monitoring (e.g., FTIR) tracks intermediate formation, preventing side reactions .
  • Greener solvents (e.g., cyclopentyl methyl ether) improve sustainability without compromising yield .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Vary the 3-methoxypropyl group (e.g., replace with isobutyl or furylmethyl) and compare bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography data to identify critical hydrogen-bonding motifs (e.g., benzodioxole oxygen interactions) .
  • Metabolic stability assays : Modify the piperazine N-methyl group to assess pharmacokinetic improvements .

Basic: What biological targets or activities are most studied for this compound?

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus MIC = 8–32 μg/mL) via thiazolidinone-mediated membrane disruption .
  • Anticancer potential : Inhibition of topoisomerase II (IC₅₀ = 1.2 μM) in leukemia cell lines .
  • Anti-inflammatory effects : COX-2 suppression (40–60% at 10 μM) in macrophage models .

Advanced: What computational methods predict target interactions and mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR) .
  • Molecular dynamics (MD) simulations : Assess stability of the benzodioxole-piperazine moiety in hydrophobic pockets .
  • QSAR modeling : Relate logP values (predicted ~2.8) to cellular uptake efficiency .

Advanced: How to address stability and degradation issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent thioxo-thiazolidinone oxidation .
  • Degradation profiling : Use LC-MS to identify hydrolyzed byproducts (e.g., cleavage at the piperazine-pyrimidinone bond) .
  • Buffered solutions : Maintain pH 6–7 in aqueous formulations to avoid ring-opening reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.